molecular formula C16H11BrCl2N4O2 B4722213 N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4722213
M. Wt: 442.1 g/mol
InChI Key: NWHOOQGAYPIKFU-UHFFFAOYSA-N
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Description

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromopyridyl group and a dichlorophenoxy methyl group

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N4O2/c17-10-1-4-15(20-8-10)21-16(24)13-5-6-23(22-13)9-25-14-3-2-11(18)7-12(14)19/h1-8H,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHOOQGAYPIKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-pyridine, 2,4-dichlorophenol, and 1H-pyrazole-3-carboxylic acid. The synthetic route may involve:

    Nucleophilic substitution: Reacting 5-bromo-2-pyridine with a suitable nucleophile to introduce the pyrazole ring.

    Esterification: Converting the carboxylic acid group of 1H-pyrazole-3-carboxylic acid to an ester, followed by reaction with 2,4-dichlorophenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromopyridyl or dichlorophenoxy groups.

    Substitution: The bromine atom in the pyridyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both bromopyridyl and dichlorophenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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